N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide
Beschreibung
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzamide core with diethylaminoethyl and o-phenylenebis substituents. Its chemical properties make it a valuable subject for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
100243-31-0 |
|---|---|
Molekularformel |
C26H29N3O2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C26H29N3O2/c1-3-28(4-2)19-20-29(26(31)22-15-9-6-10-16-22)24-18-12-11-17-23(24)27-25(30)21-13-7-5-8-14-21/h5-18H,3-4,19-20H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
MXVKQSHBOBEWPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
100243-31-0 |
Synonyme |
N-[2-(Diethylamino)ethyl][N,N'-(o-phenylene)bisbenzamide] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- typically involves the reaction of benzoyl chloride with diethylaminoethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiarrhythmic agent.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex organic compounds
Wirkmechanismus
The mechanism of action of BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- involves its interaction with specific molecular targets and pathways. For instance, as an antiarrhythmic agent, it works by blocking sodium channels in the heart, thereby reducing excitability and conduction of myocardial cells. This helps in stabilizing the heart rhythm and preventing abnormal heartbeats .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Procainamide: Another benzamide derivative with similar antiarrhythmic properties.
Lidocaine: A local anesthetic with a similar mechanism of action but different chemical structure.
Quinidine: An antiarrhythmic agent with a different chemical structure but similar therapeutic effects
Uniqueness
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N’-o-PHENYLENEBIS- is unique due to its specific substituents, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
